molecular formula C10H10Cl2O3 B14019634 Ethyl 2,6-dichloro-3-methoxybenzoate

Ethyl 2,6-dichloro-3-methoxybenzoate

Katalognummer: B14019634
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: UTVDEUYDZOGHHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,6-dichloro-3-methoxybenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, with an ethyl ester functional group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,6-dichloro-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-dichloro-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 2,6-dichloro-3-methoxybenzoic acid and ethanol.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted benzoates depending on the nucleophile used.

    Hydrolysis: Formation of 2,6-dichloro-3-methoxybenzoic acid.

    Oxidation: Formation of corresponding aldehydes or acids.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,6-dichloro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2,6-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets. The chlorine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ester group can be hydrolyzed, releasing the active acid form, which can further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,6-dichloro-3-methoxybenzoate can be compared with other similar compounds such as:

  • Ethyl 2,4-dichloro-3-methoxybenzoate
  • Ethyl 2,6-dichloro-4-methoxybenzoate
  • Ethyl 2,6-dichloro-3-ethoxybenzoate

These compounds share similar structural features but differ in the position or type of substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which influences its reactivity and applications.

Eigenschaften

Molekularformel

C10H10Cl2O3

Molekulargewicht

249.09 g/mol

IUPAC-Name

ethyl 2,6-dichloro-3-methoxybenzoate

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3

InChI-Schlüssel

UTVDEUYDZOGHHE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.